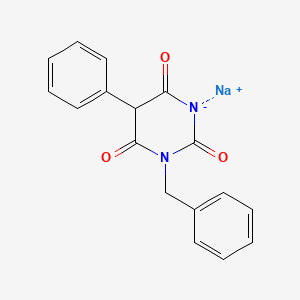

Sodium 1-benzyl-5-phenylbarbiturate

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;1-benzyl-5-phenylpyrimidin-3-ide-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3.Na/c20-15-14(13-9-5-2-6-10-13)16(21)19(17(22)18-15)11-12-7-3-1-4-8-12;/h1-10,14H,11H2,(H,18,20,22);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQVAQHXQDRXALE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C(C(=O)[N-]C2=O)C3=CC=CC=C3.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N2NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94201-48-6 | |

| Record name | Sodium 1-benzyl-5-phenylbarbiturate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094201486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 1-benzyl-5-phenylbarbiturate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.094.170 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Sodium 1 Benzyl 5 Phenylbarbiturate and Its Analogues

Classical Condensation Approaches

The traditional synthesis of barbiturates, including the parent structure of Sodium 1-benzyl-5-phenylbarbiturate, is rooted in condensation reactions that have been established for over a century. These methods are characterized by their reliability and have been extensively documented in organic chemistry literature.

Diethyl Malonate-Urea Condensation Reactions for Barbiturate (B1230296) Core Synthesis

The cornerstone of barbiturate synthesis is the condensation reaction between a malonic acid derivative, typically diethyl malonate, and urea (B33335). uobasrah.edu.iqlibretexts.org This reaction is a classic example of a nucleophilic acyl substitution. The process is generally facilitated by a strong base, with sodium ethoxide being the most common choice. slideshare.netvizagchemical.comcutm.ac.in The sodium ethoxide is often prepared in situ by reacting sodium metal with absolute ethanol. orgsyn.orgyoutube.com

The mechanism involves the deprotonation of diethyl malonate by the base to form a reactive enolate. This enolate then attacks the carbonyl carbons of urea in a twofold nucleophilic acyl substitution, leading to the cyclization and formation of the barbituric acid ring. libretexts.org The reaction is typically carried out under reflux conditions for several hours to ensure completion. uobasrah.edu.iqcutm.ac.in Upon completion, the reaction mixture is acidified, causing the barbituric acid product to precipitate, which can then be isolated by filtration. uobasrah.edu.iqorgsyn.org Yields for the synthesis of the parent barbituric acid using this method are generally reported to be in the range of 72-78%. orgsyn.org

| Reactants | Catalyst/Base | Solvent | Conditions | Yield | Reference(s) |

| Diethyl malonate, Urea | Sodium ethoxide | Absolute Ethanol | Reflux, 7 hours, 110°C | 72–78% | uobasrah.edu.iqorgsyn.org |

| Diethyl malonate, Urea | Sodium ethoxide | Absolute Ethanol | Not specified | 95.3% | slideshare.net |

This table summarizes typical conditions for the classical synthesis of the barbituric acid core.

Introduction of Phenyl and Benzyl (B1604629) Substituents

To synthesize 1-benzyl-5-phenylbarbituric acid, the precursor to the sodium salt, specific phenyl and benzyl groups must be incorporated into the barbiturate structure. This can be achieved through several strategic routes. The pharmacological effects of barbiturates are significantly influenced by the substituents at the C-5 position of the pyrimidine (B1678525) ring. mdpi.com

One common strategy involves starting with a substituted malonic ester. For the synthesis of a 5-phenyl derivative, diethyl phenylmalonate is used as the starting material instead of diethyl malonate. wikipedia.org The synthesis of diethyl phenylmalonate itself can be accomplished via methods like the Pinner reaction of benzyl cyanide followed by Claisen condensation with diethyl oxalate (B1200264) and subsequent decarbonylation. wikipedia.org This substituted ester is then condensed with urea or, for the final target molecule, with N-benzylurea in the presence of a base like sodium ethoxide.

Alternatively, the substituents can be added after the formation of the barbiturate ring. The synthesis of phenobarbital (B1680315) (5-ethyl-5-phenyl barbituric acid) provides a well-documented analogue. wikipedia.orgthaiscience.info This involves the alkylation of α-phenylcyanoacetic ester with ethyl bromide, followed by condensation with urea and hydrolysis. wikipedia.org For 1-benzyl-5-phenylbarbiturate, a similar approach would involve the arylation and benzylation at the respective positions. Direct arylation of 5-diazobarbituric acids with arenes, catalyzed by a rhodium(II) complex, has been reported as a straightforward method to access 5-aryl barbituric acids. nih.gov

A further method involves the condensation of barbituric acid with benzaldehyde (B42025) to form an intermediate 5-benzylidene barbiturate, which is then reduced, for instance with sodium borohydride, to yield the 5-benzyl derivative. google.com The introduction of the N-benzyl group can be performed by alkylation of a persilylated barbituric acid derivative with a benzyl halide. google.com

Once 1-benzyl-5-phenylbarbituric acid is synthesized, it is converted to its sodium salt, this compound, through a simple acid-base reaction with a suitable sodium base, such as sodium hydroxide (B78521) or sodium ethoxide. This conversion increases its water solubility. ontosight.ai

Green Chemistry Approaches for Barbiturate Synthesis

In response to the environmental impact of traditional organic syntheses, green chemistry principles have been applied to the synthesis of barbiturates and their derivatives. These methods aim to reduce waste, avoid hazardous solvents, and utilize more sustainable materials.

Solvent-Free Reaction Conditions

A significant advancement in green synthesis is the development of solvent-free reaction conditions. These methods not only reduce pollution from organic solvents, which are often toxic and flammable, but also simplify the reaction setup and work-up procedures. For the synthesis of barbiturate derivatives, such as 5-arylidine barbituric acids, solvent-free Knoevenagel condensation has been achieved by grinding barbituric acid with aromatic aldehydes at room temperature. This technique offers advantages like shorter reaction times and higher yields compared to some traditional methods.

Mechanochemical Synthesis Techniques

Mechanochemical synthesis, which involves inducing reactions through mechanical force such as grinding or milling, is a key technique in solvent-free chemistry. The grinding method used for synthesizing 5-arylidine barbituric acid derivatives is a prime example of a mechanochemical approach. This solid-state reaction is simple to handle, reduces pollution, and is comparatively cost-effective. It can lead to higher yields and shorter reaction times, and in some cases, can enable reactions that are difficult to perform under standard solution-based conditions.

Catalytic Strategies Utilizing Sustainable Catalysts

The use of sustainable and recyclable catalysts is a central tenet of green chemistry. Various novel catalysts have been explored for the synthesis of barbituric acid derivatives, offering high efficiency and environmental benefits.

Chitosan-SO3H : Chitosan, a biodegradable polymer derived from chitin, can be functionalized to create catalysts like chitosan-sulfonic acid (Chitosan-SO3H). eurekaselect.com This type of heterogeneous catalyst is attractive due to its biocompatibility and biodegradability. eurekaselect.commdpi.com While its specific application for this compound is not detailed, Chitosan-SO3H has proven effective in related condensation reactions like the Hantzsch synthesis of dihydropyridines, suggesting its potential as an eco-friendly catalyst for barbiturate synthesis. eurekaselect.com Its heterogeneous nature simplifies work-up and allows for catalyst recycling. eurekaselect.com

Nanoporous Acid Catalysts : Nanoporous materials functionalized with acid groups serve as highly efficient heterogeneous catalysts. For instance, SBA-15 mesoporous silica (B1680970) functionalized with propyl sulfonic acid groups (SBA-Pr-SO3H) has been used to catalyze the one-pot, three-component reaction of barbituric acids, aromatic aldehydes, and 3-methyl-5-pyrazolone. brieflands.com This catalyst features a high surface area and large, uniform pores, and facilitates reactions in water under reflux conditions, yielding excellent results with short reaction times and simple work-up procedures. brieflands.com

Ionic Liquids : Ionic liquids (ILs) are considered green solvents and catalysts due to their low vapor pressure and recyclability. researchgate.net DABCO-based ionic liquids, such as 1,4-disulfo-1,4-diazabicyclo[2.2.2]octane-1,4-diium dihydrogen sulfate, have been successfully employed as efficient and reusable catalysts for the synthesis of 5-arylidine barbituric and thiobarbituric acids in water. rsc.org Another example is the use of [TPPHSP]Br as a reusable ionic liquid catalyst for the one-pot synthesis of 5-arylidene barbituric acid derivatives under reflux in an ethanol-water mixture. mdpi.com These methods offer high yields, short reaction times, and an environmentally benign profile. rsc.orgmdpi.com

Nanoparticles : Nanoparticles have emerged as highly effective catalysts due to their large surface-area-to-volume ratio. Various nanoparticles have been utilized in the synthesis of barbituric acid derivatives. For example, Co3O4 nanostructures have been shown to efficiently catalyze the reaction between barbituric acid and aldehydes in an aqueous medium. mdpi.com Additionally, barbituric acid-based magnetic N-halamine nanoparticles have been developed as recyclable antibacterial agents, demonstrating the integration of nanoparticles with the barbiturate structure for functional applications. nih.gov

| Green Approach | Catalyst | Reaction Type | Conditions | Advantages | Reference(s) |

| Solvent-Free | Sodium Acetate (B1210297) | Knoevenagel Condensation | Grinding, Room Temp. | Short reaction time, high yields, clean reaction | |

| Nanoporous Catalyst | SBA-Pr-SO3H | Three-component reaction | Water, Reflux | High yields, mild conditions, simple work-up | brieflands.com |

| Ionic Liquid | DABCO2(HSO4)2 | Knoevenagel Condensation | Water, Reflux | High yields, short reaction times, green solvent | rsc.orgmdpi.com |

| Nanoparticle | Co3O4 Nanocatalyst | Knoevenagel Condensation | Aqueous medium, Reflux | High efficiency | mdpi.com |

This table provides a comparative overview of various green chemistry approaches for the synthesis of barbiturate derivatives.

Enantioselective Synthesis of Chiral Barbiturate Derivatives

The creation of chiral centers in barbiturate derivatives with high enantiomeric excess is a significant area of research. The focus has been on developing catalytic asymmetric reactions that are both efficient and highly selective.

Asymmetric Catalysis in Annulation and Cycloaddition Reactions

Asymmetric catalysis is a powerful tool for constructing chiral molecules, and it has been successfully applied to the synthesis of barbiturate derivatives. Annulation and cycloaddition reactions, in particular, offer effective pathways to build the heterocyclic core with defined stereochemistry.

One notable approach involves the use of chiral palladium(0)/ligand complexes to catalyze [4+2] cycloaddition reactions. For instance, the reaction between vinyl benzoxazinanones and barbiturate-based olefins has been shown to produce barbiturate-fused spirotetrahydroquinolines in high yields (up to 96%) and with excellent diastereoselectivity (>99:1 dr) and enantioselectivity (97% ee). acs.orgnih.gov The absolute configuration of these complex spirocyclic structures has been confirmed through X-ray single crystal structure analysis. acs.orgnih.gov

Phosphine-catalyzed [3+2] annulation reactions also represent a key strategy. The reaction of alkylidene barbiturates with Morita-Baylis-Hillman (MBH) adducts, catalyzed by a bifunctional phosphine (B1218219) catalyst, yields spirobarbiturates with excellent diastereoselectivities (>20:1 dr) and high enantiomeric excesses (81-99% ee). mdpi.com This method highlights the utility of organocatalysis in generating stereochemically rich barbiturate frameworks.

Furthermore, squaramide-catalyzed asymmetric Michael/Mannich [3+2] cycloaddition reactions of N-2,2,2-trifluoroethyl isatin (B1672199) ketimines and barbiturate-based olefins have been developed. This process affords dispirobarbituric acid derivatives in excellent yields (up to 99%) and with outstanding stereoselectivities (up to 99:1 dr and >99% ee). mdpi.com These examples underscore the versatility of asymmetric catalysis in constructing diverse and complex chiral barbiturate-containing molecules.

Table 1: Asymmetric Annulation and Cycloaddition Reactions for Chiral Barbiturate Synthesis

| Reaction Type | Reactants | Catalyst/Ligand | Product | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|---|

| [4+2] Cycloaddition | Vinyl benzoxazinanones, Barbiturate-based olefins | Chiral palladium(0)/ligand complex | Barbiturate-fused spirotetrahydroquinolines | up to 96% | >99:1 | 97% | acs.orgnih.gov |

| [3+2] Annulation | Alkylidene barbiturates, MBH adducts | Bifunctional phosphine catalyst | Spirobarbiturates | 76% | >20:1 | 93% | mdpi.com |

Chiral Ligand Design and Optimization

The success of asymmetric catalysis is heavily dependent on the design of the chiral ligand. utexas.edu The ligand coordinates to the metal center and creates a chiral environment that directs the stereochemical outcome of the reaction. For the synthesis of chiral barbiturates, significant effort has been dedicated to the development and optimization of ligands that can induce high levels of enantioselectivity. researchgate.net

In palladium-catalyzed asymmetric allylic alkylation (AAA) of barbituric acid derivatives, the choice of ligand is critical. The Trost ligands, which are based on a 1,2-diaminocyclohexane (DACH) backbone, have been particularly effective. researchgate.net For example, the use of a (R,R)-DACH-naphthyl Trost ligand in combination with a palladium precursor has been optimized to achieve high conversion and enantioselectivity in the synthesis of α-aryl quaternary aldehydes, which are precursors to complex chiral structures. researchgate.net Optimization of reaction conditions, such as the solvent system and the use of additives like diisopropylethylamine (DIPEA), can further enhance the performance of the chiral catalyst. researchgate.net

The design of C-glycosyl barbiturate ligands has also been explored, particularly for their potential interactions with biological targets. nih.gov By modifying the barbiturate core with carbohydrate moieties, researchers can create novel ligands with specific binding properties. The synthetic approach often involves the Knoevenagel condensation of barbituric acid with unprotected carbohydrates. nih.gov The resulting C-glycosyl barbiturates can be further elaborated into multivalent clusters and glycopolymers to enhance their binding avidity. nih.gov

Control of Diastereoselectivity and Enantioselectivity

Achieving high levels of both diastereoselectivity and enantioselectivity is a central challenge in the synthesis of complex molecules with multiple stereocenters. The stereochemical outcome of a reaction can be influenced by a variety of factors, including the choice of catalyst, ligand, solvent, and temperature. numberanalytics.com

In the context of barbiturate synthesis, the control of stereoselectivity is often achieved through kinetic control, where the transition state leading to one diastereomer is energetically favored over the other. numberanalytics.com This is particularly evident in the palladium-catalyzed [4+2] cycloaddition reactions, where the chiral ligand plays a crucial role in differentiating the diastereomeric transition states. acs.orgnih.gov

The diastereoselectivity of a reaction can also be influenced by the nature of the substrates. For instance, in the phosphine-catalyzed annulation of alkylidene barbiturates, the geometry of the starting alkene can impact the facial selectivity of the subsequent cycloaddition. mdpi.com Careful selection of both the catalyst and the substrates is therefore essential for achieving the desired stereochemical outcome.

In cases where a mixture of diastereomers is formed, chromatographic separation techniques can be employed to isolate the desired isomer. However, from a synthetic efficiency standpoint, it is always preferable to control the stereoselectivity of the reaction itself.

Derivatization Strategies of the Barbituric Acid Core

The versatility of the barbituric acid scaffold allows for a wide range of derivatization reactions, enabling the synthesis of a diverse library of analogues. These modifications are typically aimed at altering the physicochemical and biological properties of the parent molecule.

Alkylation and Acylation Reactions

Alkylation and acylation reactions are fundamental transformations for modifying the barbituric acid core. mdpi.com These reactions typically occur at the nitrogen or the C5 position of the pyrimidine ring.

C-alkylation at the 5-position is particularly important for the synthesis of many barbiturate drugs. mdpi.com While direct C-alkylation of barbituric acid can be challenging, Michael addition reactions with α,β-unsaturated esters have been shown to be effective. researchgate.net For example, the use of a K2CO3/nano-mordenite catalyst under solvent-free conditions provides a green and efficient method for the C-alkylation of barbituric acid. researchgate.net Palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) has also emerged as a powerful method for the enantioselective C5-alkylation of barbituric acid derivatives. acs.org

N-alkylation and N-acylation are also common derivatization strategies. These modifications can influence the lipophilicity and metabolic stability of the resulting compounds. The reaction of barbituric or thiobarbituric acid with phosphines or phosphites and dialkyl acetylenedicarboxylates can lead to the formation of various phosphorus-containing zwitterions or phosphonate (B1237965) derivatives, showcasing the reactivity of the nitrogen atoms. tandfonline.com

Knoevenagel Condensation for Arylidene Derivatives

The Knoevenagel condensation is a widely used reaction for the synthesis of 5-arylidene barbituric acid derivatives. mdpi.com This reaction involves the condensation of an aromatic aldehyde with the active methylene (B1212753) group at the C5 position of barbituric acid. sid.ir

A variety of catalysts and reaction conditions have been developed to promote this transformation, often with a focus on green chemistry principles. researchgate.net For example, the use of heterogeneous catalysts such as sintered calcium oxide or Fe2O3 nanoparticles allows for easy separation and reuse of the catalyst. researchgate.net Microwave irradiation on a solid support like basic alumina (B75360) has also been shown to be a highly efficient and solvent-free method for this condensation, with reaction times as short as 3-5 minutes and excellent yields. sid.ir Furthermore, grinding the reactants with a catalyst like sodium acetate at room temperature without a solvent offers another environmentally benign approach.

The resulting 5-arylidene barbiturates are valuable intermediates that can be further modified. For instance, they can serve as Michael acceptors in subsequent reactions or undergo cyclization to form more complex heterocyclic systems. nih.govirapa.org

Table 2: Catalytic Systems for Knoevenagel Condensation of Barbituric Acid

| Catalyst | Aldehyde | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Sintered Calcium Oxide | Various aromatic aldehydes | Ultrasound irradiation | 5-Arylidene barbituric acid derivatives | High | researchgate.net |

| Fe2O3 nanoparticles | Various aromatic aldehydes | Mild reaction conditions | Arylidene barbituric acid derivatives | High | |

| Basic Alumina | Various aromatic aldehydes | Microwave irradiation, solvent-free | 5-Arylidene barbituric acid derivatives | 90-96% | sid.ir |

Multi-Component Reactions (MCRs) in Heterocyclic Synthesis

Multi-component reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single operation to form a product that incorporates substantial portions of all reactant molecules. acs.org This approach is highly valued in synthetic chemistry for its efficiency, reduction of waste, and the ability to rapidly construct complex molecules without isolating intermediate compounds. acs.orgmdpi.com In the context of barbiturate synthesis, MCRs provide a powerful tool for creating a wide array of structurally diverse derivatives. acs.orgresearchgate.net

A notable MCR for generating fully substituted barbiturates is a three-component, one-pot sequential process. acs.org This method involves the reaction of N-alkyl, N'-aryl carbodiimides with malonic acid monoesters. This initial reaction forms an N-acyl urea intermediate, which can then be cyclized by adding a suitable base. acs.orgacs.org The introduction of an electrophile, such as an alkyl halide, into the reaction mixture allows for the synthesis of fully substituted barbiturates in a single, streamlined sequence. acs.orgnih.gov The success of this final alkylation step often depends on the reactivity of the electrophile, with benzyl and allyl halides showing particular efficacy. acs.orgnih.gov

Research has demonstrated the versatility of this approach. For instance, the reaction of phenyl-substituted carbodiimide (B86325) with a malonic acid monoester in the presence of n-hexyl iodide yields the corresponding barbiturate in an acceptable yield. acs.org However, the alkylation of barbiturates derived from electron-poor carbodiimides may require highly reactive alkyl halides like allyl bromide. acs.org

Table 1: Examples of Three-Component Synthesis of Barbiturates

| Entry | Carbodiimide | Malonic Acid Ester | Alkyl Halide | Product | Yield (%) |

| 1 | N-cyclohexyl, N'-phenylcarbodiimide | Monoethyl malonate | n-Hexyl iodide | 1-Cyclohexyl-5-hexyl-3-phenylbarbituric acid | 65 |

| 2 | N-isopropyl, N'-phenylcarbodiimide | Monoethyl malonate | Benzyl bromide | 1-Benzyl-5-ethyl-3-phenylbarbituric acid | 75 |

| 3 | N,N'-Dicyclohexylcarbodiimide | Monomethyl malonate | Allyl bromide | 1,3-Dicyclohexyl-5-allylbarbituric acid | 80 |

| 4 | N-(4-methoxyphenyl), N'-cyclohexylcarbodiimide | Monoethyl malonate | 3-Phenylethyl bromide | 1-Cyclohexyl-3-(4-methoxyphenyl)-5-(3-phenylethyl)barbituric acid | 58 |

This table is illustrative, based on findings from multicomponent reaction studies for barbiturate synthesis. acs.orgacs.org

Spiro-Compound Formation

Spiro-compounds are molecules featuring two or more rings connected by a single, shared atom. researchgate.net This unique three-dimensional structure has made spiro-barbiturates, which integrate a barbituric acid ring into a spirocyclic system, attractive targets in synthetic and medicinal chemistry. researchgate.netresearchgate.net The synthesis of these compounds often utilizes barbituric acid or its derivatives as key building blocks.

Several synthetic strategies have been developed to access these complex structures. One-pot, three-component reactions, such as the Biginelli-like reaction, are commonly employed. researchgate.net This method typically involves the condensation of a cyclic 1,3-dicarbonyl compound like barbituric acid, an aromatic aldehyde, and urea or thiourea. These reactions are often facilitated by a catalyst, such as sulfonic acid functionalized nanoporous silica, and can be performed under solvent-free conditions to produce spiro-pyrimidinones or spiro-pyrimidinethiones. researchgate.net

Another established route is the thermal cyclization of 5-arylmethylene barbituric acid derivatives. researchgate.net For example, 5-(2-phenoxymethylphenyl-methylene)barbituric acid can undergo catalyst-free cyclization at elevated temperatures to yield 2,4,6-trioxoperhydropyrimidine-5-spiro-3′-chromanes. researchgate.net

More advanced asymmetric methods have also been developed. An enantioselective synthesis of spiro-barbiturates can be achieved through a [4+2] annulation reaction between barbiturate-derived alkenes and allenoates, catalyzed by a spirocyclic chiral phosphine. researchgate.net Furthermore, novel triphenylphosphanylidene spiro-barbiturates have been synthesized via a one-pot, three-component reaction of triphenylphosphine, dialkyl acetylenedicarboxylates, and 5-arylidene-1,3-dimethylpyrimidine-2,4,6-triones. researchgate.net The synthesis of spiro-analogues based on related structures like 5-benzyl-5-ethyl barbituric acid highlights the applicability of these methods to benzyl-substituted barbiturates. nih.gov

Table 2: Synthetic Routes to Spiro-Barbiturate Derivatives

| Reaction Type | Reactants | Key Conditions | Resulting Spiro-Compound Class |

| Three-Component Reaction | Barbituric acid, Aromatic aldehyde, Urea/Thiourea | Nanoporous solid acid catalyst, solvent-free | Spiro-pyrimidinones/Spiro-pyrimidinethiones |

| Thermal Cyclization | 5-(2-Phenoxymethylphenyl-methylene)barbituric acid | High temperature (118-240 °C), no catalyst | Spiro-chromanes |

| Asymmetric [4+2] Annulation | Barbiturate-derived alkene, Allenoate | Chiral phosphine catalyst | Chiral Spiro-barbiturates |

| Three-Component Reaction | Triphenylphosphine, Dialkyl acetylenedicarboxylate, 5-Arylidene-1,3-dimethylbarbituric acid | Room temperature, THF | Triphenylphosphanylidene spiro-barbiturates |

This table summarizes methodologies reported for the synthesis of various spiro-barbiturates. researchgate.net

Advanced Structural Elucidation and Conformational Analysis

High-Resolution Spectroscopic Characterization Techniques

Spectroscopy is fundamental to understanding the molecular framework, identifying functional groups, and probing the subtle interactions that govern the compound's conformation.

Advanced NMR techniques are indispensable for mapping the precise connectivity and spatial arrangement of atoms within the molecule. For Sodium 1-benzyl-5-phenylbarbiturate, ¹H and ¹³C NMR would provide the primary data for structural confirmation.

¹H NMR: The proton spectrum would feature distinct signals for the aromatic protons of the phenyl and benzyl (B1604629) groups, typically in the 7.0-8.0 ppm range. The methylene (B1212753) (CH₂) protons of the benzyl group would likely appear as a singlet or a pair of doublets (if diastereotopic) around 5.0 ppm. The single proton at the 5-position of the barbiturate (B1230296) ring would also produce a characteristic signal.

¹³C NMR: The carbon spectrum would complement the proton data, showing distinct resonances for the carbonyl (C=O) carbons within the barbiturate ring (typically 170-180 ppm), the aromatic carbons of the two phenyl rings (120-140 ppm), the benzylic methylene carbon (~50 ppm), and the sp³ carbon at the 5-position.

2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively. This data is crucial for unambiguously assigning all signals and confirming the N-benzylation and C-phenylation pattern. NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space interactions, providing critical information about the molecule's preferred conformation in solution, particularly the relative orientation of the benzyl and phenyl substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift ranges for analogous functional groups.

| Atom Type | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| ¹H (Phenyl & Benzyl C-H) | 7.0 - 8.0 | Complex multiplet region for 10 aromatic protons. |

| ¹H (Benzyl N-CH₂) | ~5.0 | Singlet expected. |

| ¹H (Barbiturate C₅-H) | ~4.5 | Singlet expected. |

| ¹³C (C=O) | 170 - 180 | Three distinct signals for the carbonyl carbons. |

| ¹³C (Aromatic C) | 120 - 140 | Multiple signals for the 12 aromatic carbons. |

| ¹³C (Benzyl N-CH₂) | ~50 | Single resonance. |

| ¹³C (Barbiturate C₅) | ~55 | Single resonance. |

Vibrational spectroscopy probes the molecular vibrations of a sample, providing a fingerprint that is highly specific to its functional groups and bonding arrangements. theaic.org

FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum would be dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the barbiturate ring, typically found in the 1650-1750 cm⁻¹ region. The exact position of these bands is sensitive to the electronic environment and any intermolecular interactions, such as hydrogen bonding. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the benzyl methylene group would be observed just below 3000 cm⁻¹. theaic.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. While carbonyl stretches are also visible, non-polar bonds like C-C bonds in the aromatic rings often produce stronger Raman signals. The characteristic ring breathing modes of the phenyl groups would be prominent in the Raman spectrum. theaic.org Studies on analogous molecules like phenobarbital (B1680315) show that Raman spectroscopy is particularly effective at distinguishing between different crystalline forms (polymorphs), as subtle changes in molecular packing and hydrogen bonding lead to noticeable shifts in the spectra. nih.gov For instance, shifts in the N-H and C=O stretching regions can indicate differences in hydrogen bonding patterns between polymorphs. nih.gov

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for elucidating its structure by analyzing its fragmentation patterns. mdpi.com

For this compound (C₁₇H₁₃N₂NaO₃), HRMS would confirm the molecular weight with a high degree of precision, distinguishing it from other compounds with the same nominal mass.

Under tandem mass spectrometry (MS/MS) conditions, the molecule would undergo collision-induced dissociation, leading to predictable fragmentation pathways. kyushu-u.ac.jp Key fragmentation events would likely include:

Loss of the Benzyl Group: A primary and highly characteristic fragmentation would be the cleavage of the N-C bond to the benzyl group, resulting in the formation of a stable benzyl cation or tropylium (B1234903) ion (m/z 91). nih.gov

Ring Cleavage: The barbiturate ring itself can undergo several characteristic cleavages, often involving the loss of isocyanate (HNCO) or carbon monoxide (CO) moieties.

Loss of the Phenyl Group: Cleavage of the C₅-phenyl bond is another possible fragmentation route.

Analyzing these fragmentation pathways allows for a "bottom-up" confirmation of the molecular structure, verifying the identity of the substituents and their points of attachment to the core barbiturate ring. core.ac.ukmdpi.com

Table 2: Predicted High-Resolution Mass Spectrometry Fragments for 1-benzyl-5-phenylbarbituric acid (the free acid form) Fragment m/z values are calculated for the protonated molecule [M+H]⁺.

| Predicted m/z | Formula | Description of Fragment Loss |

|---|---|---|

| 309.1188 | [C₁₇H₁₇N₂O₃]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 217.0664 | [C₁₀H₉N₂O₃]⁺ | Loss of Benzyl radical ([M-C₇H₇]⁺) |

| 91.0548 | [C₇H₇]⁺ | Benzyl cation / Tropylium ion |

| 232.0923 | [C₁₆H₁₂N₂O]⁺ | Loss of Phenyl radical and subsequent ring rearrangement |

X-ray Crystallography and Solid-State Structural Studies

While spectroscopic methods reveal the structure of individual molecules, X-ray crystallography provides an unambiguous picture of the molecule's arrangement in the solid state.

Growing a suitable single crystal of this compound would allow for its analysis by single-crystal X-ray diffraction. This technique provides the most definitive structural information, including:

Absolute Configuration: Unambiguous determination of the three-dimensional arrangement of atoms.

Bond Lengths and Angles: Precise measurement of all bond lengths and angles, confirming the geometry of the barbiturate ring and its substituents.

Molecular Packing: Revealing how individual molecules arrange themselves in the crystal lattice. This includes identifying key intermolecular interactions, such as hydrogen bonds (e.g., between the N-H group of one molecule and a C=O group of another, if the free acid crystallizes) and π-π stacking between the phenyl rings. Studies on the closely related phenobarbital have successfully used this method to determine its crystal structure. nih.gov

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of solid-state chemistry. nih.gov Each polymorph can have different physical properties. Powder X-ray Diffraction (PXRD) is the primary technique used to identify and characterize these different forms.

By analyzing a powdered sample, PXRD generates a diffraction pattern that is unique to a specific crystalline phase. For this compound, PXRD would be used to:

Identify Polymorphs: Each polymorph will produce a distinct diffractogram, allowing for their differentiation.

Assess Crystalline Purity: The technique can detect the presence of unwanted crystalline phases or amorphous content.

Monitor Phase Transitions: PXRD can be used to study how the crystalline form might change under different conditions, such as temperature or humidity. Research on phenobarbital has demonstrated the power of PXRD in clearly distinguishing between its various polymorphic forms. nih.gov

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in its crystalline environment, allowing for the identification and categorization of close contacts between neighboring molecules. The surface is colored according to a normalized contact distance (dnorm), highlighting regions of significant intermolecular interactions.

For a molecule like this compound, the Hirshfeld surface would be complex, with distinct regions corresponding to the benzyl and phenyl rings, as well as the polar barbiturate core. The analysis generates a two-dimensional fingerprint plot, which summarizes the distribution of intermolecular contacts. Based on studies of other organic molecules with similar functional groups, the primary interactions governing the crystal packing would be van der Waals forces and various hydrogen bonds. acs.org

The quantification of these interactions is presented as a percentage of the total Hirshfeld surface area. For this compound, a hypothetical breakdown of these interactions, extrapolated from analyses of structurally related compounds, is presented in the table below. nih.govresearchgate.netresearchgate.net The dominant contacts are expected to be H···H, C···H/H···C, and O···H/H···O, which is typical for molecules rich in hydrogen and containing polar carbonyl groups. researchgate.net

| Interaction Type | Hypothetical Percentage Contribution |

| H···H | ~ 45% |

| C···H / H···C | ~ 30% |

| O···H / H···O | ~ 15% |

| N···H / H···N | ~ 5% |

| C···C | ~ 3% |

| Other | ~ 2% |

This table is a hypothetical representation based on data from analogous molecular structures and is intended for illustrative purposes.

Tautomeric Equilibria and Aromaticity Studies in Barbiturate Systems

The barbiturate ring system can exist in several tautomeric forms due to the mobility of protons between nitrogen and oxygen atoms. This phenomenon is crucial as the electronic structure and, consequently, the chemical reactivity of the molecule are dependent on the dominant tautomeric form.

Theoretical and experimental studies on the parent compound, barbituric acid, have shown that it primarily exists in a tri-keto form in the gas phase and in many solutions. researchgate.netias.ac.innih.gov However, in the solid state and under certain solvation conditions, an enol tautomer can become significantly populated and even be the most stable form. acs.orgresearchgate.net The equilibrium between these tautomers is a delicate balance influenced by factors such as the solvent environment and the nature of substituents on the barbiturate ring. researchgate.netias.ac.in

In the case of this compound, the presence of the sodium cation suggests that the molecule exists in its anionic form, where a proton has been removed from one of the nitrogen atoms of the barbiturate ring. The negative charge is delocalized across the O=C-N-C=O system. The fundamental tautomerism for the core ring structure is the keto-enol tautomerism. Computational studies on barbituric acid have identified several possible keto-enol tautomers. biointerfaceresearch.comechemcom.com

| Tautomeric Form | General Structure | Relative Stability (in silico, for parent barbituric acid) |

| Tri-keto | Pyrimidine-2,4,6(1H,3H,5H)-trione | Most stable in gas phase and non-polar solvents researchgate.netias.ac.in |

| 4-Hydroxy-enol | 4-Hydroxypyrimidine-2,6(1H,3H)-dione | Stabilized by polar solvents and certain substituents acs.orgias.ac.in |

| 6-Hydroxy-enol | 6-Hydroxypyrimidine-2,4(1H,3H)-dione | Generally less stable than the 4-hydroxy tautomer ias.ac.in |

Chemical Reactivity and Reaction Mechanisms

Acid-Base Properties and Anionic Forms

Barbiturates that possess at least one hydrogen atom on a nitrogen in the heterocyclic ring exhibit acidic properties. auburn.edu This acidity arises from the deprotonation of a nitrogen atom, leading to the formation of a conjugate base. The resulting anionic charge is not localized on the nitrogen but is delocalized through resonance onto the adjacent carbonyl oxygen atoms. auburn.edu This delocalization significantly stabilizes the anion, thereby facilitating the loss of the proton.

In the case of 1-benzyl-5-phenylbarbituric acid, the proton on the N-3 nitrogen is acidic. The formation of the sodium salt, Sodium 1-benzyl-5-phenylbarbiturate, indicates the neutralization of this acidic proton with a sodium base. Aqueous solutions of similar sodium barbiturates are characteristically alkaline. For instance, an aqueous solution of sodium phenobarbital (B1680315) has a pH of approximately 9.3, which confirms that the barbiturate (B1230296) anion acts as a weak base.

The stabilization of the barbiturate anion through resonance is a key feature of its structure. The negative charge is shared across the O=C-N-C=O system, which can be represented by several contributing resonance structures. This electron delocalization is fundamental to the chemical behavior of the molecule. researchgate.netresearchgate.net

Reaction Mechanisms of Derivatization Reactions (e.g., Knoevenagel, Cycloadditions)

The barbiturate ring is a versatile scaffold for various derivatization reactions, allowing for the synthesis of a wide array of complex molecules.

Knoevenagel Condensation: The Knoevenagel condensation is a characteristic reaction for barbituric acid and its derivatives that have an active methylene (B1212753) group at the C-5 position. researchgate.netwikipedia.orgrltsc.edu.in Although the C-5 carbon of 1-benzyl-5-phenylbarbiturate is already substituted with a phenyl group, its parent acid, 1-benzylbarbituric acid, would be highly reactive in this condensation.

The mechanism proceeds via the following steps:

Enolate Formation: In the presence of a weak base (like piperidine (B6355638) or an amine), a proton is abstracted from the active methylene group (C-5) of the barbituric acid ring. This generates a highly stabilized carbanion, or enolate. researchgate.netwikipedia.org The electron-withdrawing nature of the two adjacent carbonyl groups makes these protons particularly acidic and easy to remove.

Nucleophilic Attack: The nucleophilic carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone. acs.org This results in a nucleophilic addition, forming a tetrahedral intermediate.

Dehydration: The intermediate alcohol subsequently undergoes dehydration (elimination of a water molecule) to form a new carbon-carbon double bond. wikipedia.org The product is typically an α,β-unsaturated compound, often referred to as a benzylidene derivative if the reactant was benzaldehyde (B42025). rltsc.edu.in

This reaction is a powerful tool for creating C-C bonds and is widely used to synthesize derivatives like 5-benzylidenebarbituric acid. rltsc.edu.inacs.org

Cycloaddition Reactions: The barbiturate framework can participate in cycloaddition reactions, though this is less common than condensation reactions.

Photochemical [2+2] Cycloaddition: Thiobarbiturates, structural analogs of barbiturates, have been shown to undergo photochemical [2+2] cycloaddition reactions with alkenes. jst.go.jp This suggests that the C=C or C=S bonds within the ring system can react with other unsaturated systems upon irradiation to form four-membered rings.

Reactions of Barbiturate-Based Olefins: The products of Knoevenagel condensation, which contain an exocyclic double bond at the C-5 position, are themselves reactive intermediates. These "barbiturate-based olefins" can undergo further reactions, such as Michael addition-initiated ring closures and other cycloadditions, to generate complex spirocyclic barbiturates. researchgate.netmdpi.comrsc.org

Dipolar Cycloadditions: Certain zwitterionic forms of barbiturates can act as 1,3-dipoles and participate in dipolar cycloaddition reactions to synthesize fused heterocyclic systems. uno.edu

Role of Substituents (Benzyl, Phenyl) on Reactivity and Selectivity

C-5 Phenyl Group: The pharmacological properties of barbiturates are heavily influenced by the nature of the substituents at the C-5 position. mdpi.com The phenyl group is a bulky, aromatic substituent. Its electron-withdrawing nature can influence the acidity of the N-H protons. Compared to a simple alkyl group, the phenyl group's extensive electron system can engage in π-π stacking interactions, which can be significant in its interactions with other molecules.

N-1 Benzyl (B1604629) Group: The benzyl group (C₆H₅CH₂) at the N-1 position primarily impacts the molecule's lipophilicity and steric properties. However, its most significant chemical feature is the reactivity of the benzylic carbon—the CH₂ group attached directly to the benzene (B151609) ring. This position is exceptionally reactive due to the resonance stabilization of any radical, cation, or anion that forms there. chemistrysteps.comlibretexts.org Reactions such as radical bromination and oxidation preferentially occur at the benzylic position. libretexts.orgmasterorganicchemistry.comlibretexts.org For example, treatment with N-bromosuccinimide (NBS) under radical conditions would selectively brominate the benzylic carbon of the N-1 substituent. libretexts.org

Interactive Table: Summary of Substituent Effects on Reactivity

| Substituent | Position | Key Influence on Reactivity | Potential Reactions |

| Phenyl | C-5 | Influences acidity and pharmacological profile. Participates in π-π interactions. | Modulates overall molecule interactions. |

| Benzyl | N-1 | Increases lipophilicity. Provides a highly reactive benzylic CH₂ site. | Radical Halogenation, Oxidation at the benzylic carbon. |

Radical Reactivity and Antioxidant Mechanisms (Chemical Aspect)

The chemical structure of 1-benzyl-5-phenylbarbiturate contains moieties susceptible to radical reactions.

Radical Reactivity: The primary site for radical reactivity on the molecule is the benzylic position of the N-1 benzyl group. masterorganicchemistry.com The C-H bonds at this position are significantly weaker than typical alkyl C-H bonds. masterorganicchemistry.com This is because homolytic cleavage of a benzylic C-H bond generates a benzyl radical. This radical is highly stabilized because the unpaired electron in the p-orbital of the benzylic carbon can be delocalized into the π-electron system of the adjacent benzene ring. chemistrysteps.comlibretexts.org This resonance stabilization lowers the activation energy for radical formation, making the benzylic position a prime target for radical-mediated processes like halogenation and oxidation. chemistrysteps.comlibretexts.org

Antioxidant Mechanisms: The chemical basis of many antioxidants, particularly phenolic compounds, involves the donation of a hydrogen atom or an electron to neutralize a harmful free radical. nih.govmdpi.com The resulting antioxidant radical is typically much more stable and less reactive, often due to resonance delocalization. nih.gov

For this compound, its potential as a chemical antioxidant is not straightforward.

It lacks the classic phenolic hydroxyl group that is a hallmark of many potent antioxidants like Vitamin E or flavonoids. nih.govrsc.org

However, the labile hydrogen atoms at the benzylic position could potentially be donated to a free radical. This would form the resonance-stabilized benzyl radical, effectively trapping the initial, more damaging radical. This mechanism is analogous to how some synthetic antioxidants function.

The term "spin trap" is used for molecules that react with highly reactive radicals to form more stable, longer-lived radicals that can be detected. Compounds like α-phenyl-N-tert-butylnitrone (PBN) are well-known spin traps and possess a phenyl group. nih.gov While structurally different, the ability of the benzyl group in the barbiturate to form a stabilized radical suggests a potential, albeit likely modest, role in radical scavenging pathways.

Therefore, the principal radical reactivity of the compound is centered on the benzyl group, which could confer some ability to interact with and neutralize free radicals through hydrogen atom transfer.

Computational and Theoretical Studies

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

No molecular dynamics simulation studies of Sodium 1-benzyl-5-phenylbarbiturate to analyze its dynamic properties or interaction with other molecules (e.g., in a solvent or with biological macromolecules) were found in the reviewed literature.

Supramolecular Interactions and Molecular Recognition Studies

While the compound has been used in enantioseparation experiments, which rely on molecular recognition, detailed computational studies analyzing the specific supramolecular interactions governing this recognition are not available.

Until such research is conducted and published, a detailed article on the computational and theoretical properties of this compound cannot be written.

Hydrogen Bonding Networks and Architectures

The molecular structure of barbiturates, characterized by the pyrimidine-2,4,6(1H,3H,5H)-trione core, possesses multiple hydrogen bond donor (N-H) and acceptor (C=O) sites. wikipedia.orgnih.gov These functionalities are pivotal in the formation of extensive hydrogen-bonding networks, which dictate the crystal packing and solid-state properties of these compounds. capes.gov.brresearchgate.net In the case of this compound, the deprotonation at one of the nitrogen atoms to form the sodium salt introduces an ionic character that further influences the supramolecular assembly.

Systematic crystallographic studies of various barbiturates reveal that N-H···O=C hydrogen bonds are the predominant interactions, often leading to the formation of well-defined motifs like ribbons and layers. nih.govresearchgate.net For instance, many 5,5-disubstituted barbiturates form one-dimensional chains or tapes through pairs of N-H···O=C hydrogen bonds. researchgate.net These tapes can then interact with neighboring tapes through weaker interactions to build up a three-dimensional structure. The presence of the bulky benzyl (B1604629) and phenyl groups at the N1 and C5 positions, respectively, in this compound would sterically influence the geometry of these hydrogen-bonded assemblies.

In cocrystals of barbiturates with other molecules, a variety of hydrogen-bonding patterns have been observed. researchgate.net The specific interactions depend on the complementary functionalities of the coformer molecule. While direct studies on this compound are not available, research on related compounds suggests that the carbonyl groups are effective hydrogen bond acceptors. nih.gov

Table 1: Common Hydrogen Bonding Motifs in Barbiturate (B1230296) Crystal Structures

| Motif Description | Interacting Groups | Resulting Architecture |

| R22(8) Ring | Two N-H donors and two C=O acceptors from two molecules | Centrosymmetric dimers |

| C(4) Chain | Single N-H donor and a C=O acceptor from an adjacent molecule | One-dimensional chains |

| Ribbon/Tape | Combination of R22(8) rings and other H-bonds | Layered structures |

This table is a generalized representation based on studies of various barbiturate derivatives.

Host-Guest Chemistry with Designed Receptors

The ability of barbiturates to engage in specific hydrogen-bonding interactions makes them ideal guests for synthetic receptors in the field of supramolecular chemistry. nih.gov The design of artificial receptors for barbiturates has been an active area of research, demonstrating the principles of molecular recognition. These receptors often feature a complementary arrangement of hydrogen bond donors and acceptors to bind the barbiturate guest with high affinity and selectivity. nih.gov

A notable example is the Hamilton receptor, which utilizes a cleft-like structure with multiple hydrogen-bonding sites to bind barbiturates. bham.ac.uk The binding is driven by the formation of multiple hydrogen bonds between the host and the guest. While specific studies with this compound are lacking, its barbiturate core suggests it would be a suitable guest for such receptors. The benzyl and phenyl substituents would likely interact with the receptor, potentially influencing the binding affinity and orientation of the guest within the host cavity.

Cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are another class of hosts known to form inclusion complexes with a variety of guest molecules, including barbiturates. mdpi.comfrontiersin.org The formation of these complexes can enhance the solubility and stability of the guest molecule. nih.gov For phenobarbital (B1680315), a close analog of the parent acid of this compound, studies have shown the formation of inclusion complexes with β-cyclodextrin and its derivatives. nih.govresearchgate.net Computational studies on NSAID-cyclodextrin complexes indicate that the binding is influenced by the size and hydrophobicity of the guest molecule. nih.gov It is therefore highly probable that the phenyl group of this compound could be encapsulated within the cyclodextrin (B1172386) cavity, driven by hydrophobic interactions.

Table 2: Examples of Host-Guest Systems Involving Barbiturates

| Host Molecule | Guest Molecule | Primary Driving Force |

| Hamilton Receptor | Allobarbital | Multiple hydrogen bonds |

| β-Cyclodextrin | Phenobarbital | Hydrophobic interactions |

| Cucurbit nih.govuril | Benzethonium | Ion-dipole and hydrophobic interactions |

This table provides examples from the literature on barbiturate host-guest chemistry and is not specific to this compound.

Self-Assembly Processes and Ordered Molecular Structures

The directional nature of hydrogen bonds in barbiturates drives their self-assembly into well-ordered supramolecular structures. researchgate.net Research on barbiturate-substituted π-conjugated molecules has demonstrated their ability to form windmill-like hexamers (rosettes) through hydrogen bonding, which then stack to form supramolecular polymers. researchgate.net The self-assembly process can be controlled by factors such as solvent and temperature, leading to different aggregated structures.

Amphiphilic polymers containing barbiturate or thiobarbiturate moieties have also been shown to self-assemble in solution to form micelles or vesicles. nih.govmdpi.com In these systems, the barbiturate group provides the hydrophilic head, while a hydrophobic tail directs the aggregation. These self-assembled nanostructures have potential applications in drug delivery. nih.gov Given the structure of this compound, with its polar sodium barbiturate head and nonpolar benzyl and phenyl groups, it is conceivable that it could exhibit amphiphilic behavior and form aggregates in certain solvents.

Computational modeling has become an important tool for understanding and predicting the self-assembly of molecules. researchgate.netnih.gov These models can provide insights into the thermodynamics and kinetics of aggregation processes, helping to design systems with desired properties. While specific computational models for the self-assembly of this compound are not available, the general principles derived from studies of other self-assembling systems would be applicable.

Prediction of Spectroscopic Data and Comparison with Experimental Findings

Theoretical calculations, particularly using Density Functional Theory (DFT), are widely used to predict various spectroscopic properties, including NMR chemical shifts and vibrational frequencies. rsc.orgnih.govnih.gov These predictions can be compared with experimental data to validate the computational models and to aid in the interpretation of experimental spectra.

For phenobarbital, a closely related compound, both experimental and calculated 13C isotropic chemical shifts have been reported. researchgate.net DFT calculations have been shown to reproduce experimental chemical shifts with good accuracy, allowing for the assignment of signals in the spectrum to specific carbon atoms in the molecule. mdpi.com Similar calculations could be performed for this compound to predict its 1H and 13C NMR spectra. The predicted chemical shifts would be influenced by the electronic environment of each nucleus, which is determined by the molecular structure, including the presence of the benzyl and phenyl groups.

Vibrational spectroscopy (infrared and Raman) is another powerful technique for characterizing molecular structure. A normal coordinate analysis has been carried out on phenobarbital to assign the observed vibrational bands to specific molecular motions. nih.gov Theoretical calculations of vibrational spectra for related molecules have also been reported. researchgate.net Such calculations for this compound would allow for a detailed understanding of its vibrational modes.

Table 3: Predicted vs. Experimental 13C NMR Chemical Shifts for Phenobarbital (Form II)

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C=O (Urea) | 154.6 | 154.9 |

| C=O (Malonyl) | 175.8 | 174.5 |

| C5 | 60.1 | 59.8 |

| C-ethyl (CH2) | 32.5 | 31.8 |

| C-ethyl (CH3) | 9.9 | 9.2 |

| C-phenyl (ipso) | 137.9 | 137.1 |

| C-phenyl (ortho) | 128.5 | 128.2 |

| C-phenyl (meta) | 129.8 | 129.4 |

| C-phenyl (para) | 129.1 | 128.8 |

Data adapted from literature on phenobarbital and serves as an illustrative example. researchgate.net Specific data for this compound is not available.

Non-Linear Optical (NLO) Properties from a Theoretical Perspective

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. The NLO response of a molecule is related to its ability to be polarized by a strong electromagnetic field, which is governed by its molecular structure and electronic properties. Computational methods, such as DFT, are frequently used to predict the NLO properties of molecules, including the first hyperpolarizability (β). researchgate.netdergipark.org.trnih.govsouthampton.ac.uk

The pyrimidine (B1678525) core present in barbiturates is an electron-deficient system, which, when combined with electron-donating and electron-accepting groups, can lead to significant NLO responses. mdpi.com Theoretical studies on pyrimidine derivatives have shown that their NLO properties can be tuned by modifying the substituents on the pyrimidine ring. mdpi.com The presence of the aromatic phenyl group and the benzyl group in this compound could contribute to its NLO properties through π-electron delocalization.

Theoretical calculations of the NLO properties would involve optimizing the molecular geometry and then computing the polarizability and hyperpolarizability tensors. nih.gov The results of these calculations would provide insight into the potential of this compound as an NLO material. While no specific theoretical studies on the NLO properties of this compound have been found, the general principles from studies on other organic and pyrimidine-based systems suggest that it may possess interesting NLO characteristics. nih.govmdpi.com

Advanced Analytical Methodologies and Method Development

Chromatographic Techniques for High-Purity Analysis and Separation of Isomers

Chromatographic methods are central to the analysis of Sodium 1-benzyl-5-phenylbarbiturate, offering high-resolution separation and sensitive detection. These techniques are indispensable for assessing the purity of the compound and for resolving it from potential isomers and degradation products.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity analysis and quantification of barbiturates. ijsra.netresearchgate.net For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. Method development would focus on optimizing separation parameters to achieve sharp, symmetrical peaks with good resolution from any impurities.

A typical HPLC method would involve a C18 column, which is an octadecyl silica (B1680970) column, widely used for the analysis of barbiturates. ijsra.netnih.gov The mobile phase would likely consist of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous buffer. nih.govgovst.edu The pH of the buffer is a critical parameter to control the ionization state of the barbiturate (B1230296) and achieve optimal retention and peak shape. Detection is commonly performed using a UV detector, as barbiturates exhibit absorbance in the low UV region, typically around 210-240 nm. nih.govgovst.edu

Illustrative HPLC Method Parameters for this compound Analysis:

| Parameter | Condition |

| Column | C18, 5 µm particle size, 4.6 x 150 mm |

| Mobile Phase | Methanol:Phosphate Buffer (pH 4.5) (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Temperature | 25 °C |

Advanced techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) could also be employed to enhance separation efficiency and reduce analysis time. ijsra.net

Gas Chromatography (GC) with Advanced Detection (e.g., GC-MS for Mechanistic Studies)

Gas Chromatography (GC), particularly when coupled with a Mass Spectrometer (MS), is a powerful tool for the analysis of barbiturates. ijsra.netresearchgate.net However, due to the low volatility and polar nature of barbiturates like this compound, derivatization is often necessary to improve their chromatographic behavior. nih.gov Methylation is a common derivatization technique that converts the polar N-H group to a less polar N-methyl group, enhancing volatility and reducing peak tailing. nih.gov

GC-MS is particularly valuable for mechanistic studies, such as identifying degradation products or reaction byproducts. The mass spectrometer provides structural information based on the fragmentation pattern of the analyte, allowing for the confident identification of unknown compounds. govst.edu The use of a high-resolution capillary column, such as one with a 5% phenyl polysiloxane stationary phase, would provide the necessary resolving power for complex mixtures. nih.gov

Typical GC-MS Parameters for the Analysis of Derivatized this compound:

| Parameter | Condition |

| Column | HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, constant flow |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-550 amu |

Capillary Electrophoresis for High-Resolution Separations

Capillary Electrophoresis (CE) offers an alternative high-resolution separation technique for barbiturates. ijsra.netresearchgate.net CE is particularly advantageous for the separation of chiral compounds, and many barbiturates can exist as enantiomers. ijsra.net By adding a chiral selector, such as a cyclodextrin (B1172386), to the background electrolyte, it is possible to resolve the R and S enantiomers of a chiral barbiturate. ijsra.net This is crucial as different enantiomers can exhibit different pharmacological activities.

For this compound, which is not chiral at the 5-position unless a chiral center is introduced elsewhere, CE would still be valuable for high-efficiency purity analysis. The separation in CE is based on the charge-to-size ratio of the analytes, offering a different selectivity compared to HPLC. ijsra.net The use of techniques like large-volume sample stacking can significantly enhance the sensitivity of CE methods. nih.gov

Illustrative Capillary Electrophoresis Conditions:

| Parameter | Condition |

| Capillary | Fused silica, 50 µm i.d., 60 cm total length |

| Background Electrolyte | 50 mM Borate buffer (pH 9.2) |

| Voltage | 25 kV |

| Detection | UV at 214 nm |

| Injection | Hydrodynamic injection at 50 mbar for 5 s |

Spectroscopic Analytical Applications (Beyond Identification)

While spectroscopic techniques are fundamental for the initial identification and structural elucidation of this compound, they also have advanced applications in quantitative analysis and purity assessment.

Quantitative UV-Vis Spectroscopy in Chemical Systems

UV-Vis spectroscopy, while often considered a simpler technique, can be a powerful tool for the quantitative analysis of this compound in various chemical systems, provided that interfering substances are not present. mdpi.com The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

For quantitative purposes, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. Derivative spectroscopy can be employed to resolve overlapping spectral bands and enhance the specificity of the analysis. asianjpr.com

Data for a Typical UV-Vis Quantitative Analysis:

| Concentration (µg/mL) | Absorbance at λmax |

| 2 | 0.152 |

| 4 | 0.305 |

| 6 | 0.458 |

| 8 | 0.610 |

| 10 | 0.763 |

Advanced NMR Applications for Purity and Isomer Ratios

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of molecules and can be extended for quantitative applications and the determination of isomeric purity. alpaipars.com For this compound, ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework, confirming the positions of the benzyl (B1604629) and phenyl substituents.

Advanced NMR techniques, such as Quantitative NMR (qNMR), can be used to determine the absolute purity of the compound without the need for a reference standard of the same compound. This is achieved by comparing the integral of a specific proton signal of the analyte to the integral of a certified reference material added to the sample in a known quantity. Furthermore, if positional isomers were present as impurities, their distinct signals in the NMR spectrum would allow for their quantification relative to the main compound. alpaipars.com Two-dimensional NMR experiments like COSY and HSQC would be instrumental in unambiguously assigning all proton and carbon signals, which is a prerequisite for accurate purity and isomer ratio determination.

Derivatization Techniques for Enhanced Analysis (e.g., Flash Alkylation)

The analysis of barbiturates, including the free acid form (1-benzyl-5-phenylbarbituric acid), by gas chromatography (GC) can be challenging. The inherent polarity of the barbiturate structure, conferred by the N-H protons of the pyrimidine (B1678525) ring, often leads to poor chromatographic peak shape, tailing, and reduced resolution on many standard GC columns. nih.gov Furthermore, the sensitivity of GC-Mass Spectrometry (GC-MS) methods may be insufficient for trace-level detection without a preliminary derivatization step. mdpi.com To overcome these limitations, derivatization techniques are employed to convert the polar analyte into a less polar, more volatile, and more thermally stable derivative.

Flash alkylation is a prominent on-column derivatization technique that is particularly well-suited for the analysis of barbiturates. nih.gov This method involves the co-injection of the analyte with an alkylating agent, such as a tetraalkylammonium hydroxide (B78521), into the hot GC injection port. The high temperature of the injector facilitates a rapid chemical reaction (alkylation), where the polar N-H protons are replaced with alkyl groups (e.g., methyl, ethyl, butyl). nih.gov This process significantly reduces the polarity of the molecule, leading to improved chromatographic performance and sensitivity.

The primary advantages of flash alkylation include:

Improved Resolution: The non-polar derivatives exhibit less interaction with the stationary phase, resulting in sharper, more symmetrical peaks and better separation from other components. nih.gov

Enhanced Volatility: The derivatives are more volatile, allowing for analysis at lower temperatures and reducing the risk of thermal degradation.

Structural Confirmation: The formation of multiple, distinct derivatives (e.g., by using different alkylating agents) can provide additional points of confirmation for the identity of the parent compound. nih.gov

For the analysis of 1-benzyl-5-phenylbarbituric acid, flash alkylation would proceed by replacing one or both of the acidic protons on the nitrogen atoms of the barbiturate ring. The resulting alkylated derivatives would exhibit significantly different retention times compared to the underivatized molecule. The reproducibility of the retention indices for these derivatives is typically high, making the technique reliable for qualitative analysis. nih.gov

The table below illustrates hypothetical Kovats retention indices (Ir) for various alkylated derivatives of 1-benzyl-5-phenylbarbituric acid on different types of GC columns, demonstrating the chromatographic shifts achievable through derivatization.

Interactive Data Table: Hypothetical Kovats Retention Indices (Ir) for Alkylated Derivatives of 1-Benzyl-5-phenylbarbituric Acid

| Derivative | Alkyl Group | GC Column (Stationary Phase) | Hypothetical Kovats Retention Index (Ir) |

|---|---|---|---|

| N-methyl derivative | Methyl | SE-30 | 2150 |

| N,N'-dimethyl derivative | Methyl | SE-30 | 2210 |

| N-ethyl derivative | Ethyl | OV-17 | 2280 |

| N,N'-diethyl derivative | Ethyl | OV-17 | 2350 |

| N-butyl derivative | Butyl | SP-2250 | 2490 |

Method Validation and Robustness Studies for Novel Analytical Protocols

The development of a new analytical method for this compound is incomplete without a thorough validation process to demonstrate its reliability, accuracy, and fitness for its intended purpose. researchgate.net Method validation establishes, through documented evidence, that the protocol has the performance characteristics to meet the requirements of the analytical application. ijsra.net This is crucial in fields such as forensic toxicology and pharmaceutical quality control.

A comprehensive validation study for a novel protocol, such as a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, would assess a range of performance parameters. researchgate.net

Key Validation Parameters:

Selectivity and Specificity: This is the ability of the method to differentiate and quantify the analyte in the presence of other expected components, such as impurities, degradation products, or matrix components. researchgate.net It is often assessed by analyzing blank and spiked matrix samples to check for interferences at the retention time of the analyte. researchgate.net

Linearity and Range: Linearity demonstrates a proportional relationship between the concentration of the analyte and the instrumental response over a specified range. Calibration curves are generated, and the correlation coefficient (R²) is calculated, with values greater than 0.99 typically being required. mdpi.comnih.gov

Accuracy: Accuracy measures the closeness of the experimental value to the true or accepted value. It is often determined by analyzing samples with known concentrations (quality controls) and calculating the percent recovery or relative mean bias. virginia.gov For bioanalytical methods, acceptance criteria are often set within ±15-20% of the nominal value. virginia.gov

Precision: Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), and is expressed as the coefficient of variation (%CV). researchgate.net A %CV of ≤15% is generally considered acceptable. virginia.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. mdpi.comijsra.net The signal-to-noise ratio is a common metric, with a ratio of ~3:1 for LOD and ~10:1 for LOQ being widely accepted. researchgate.net

Robustness: Robustness studies evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters that might be varied include the pH of the mobile phase, column temperature, flow rate, and mobile phase composition. The method is considered robust if the results remain within the established acceptance criteria during these variations.

The following table summarizes the typical parameters and acceptance criteria for the validation of a novel analytical protocol for this compound.

Interactive Data Table: Summary of Method Validation Parameters and Acceptance Criteria

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Selectivity | No significant interfering peaks at the analyte's retention time in blank samples. | No interference greater than 20% of the LOQ. |

| Linearity (R²) | Correlation coefficient of the calibration curve. | R² ≥ 0.99 mdpi.comnih.gov |

| Accuracy | Closeness to the true value, expressed as % bias or % recovery. | Within ±15-20% of the nominal value. virginia.gov |

| Precision (%CV) | Repeatability and intermediate precision. | Coefficient of Variation (CV) ≤ 15%. researchgate.netvirginia.gov |

| Limit of Quantitation (LOQ) | Lowest quantifiable concentration with acceptable precision and accuracy. | Signal-to-Noise (S/N) ratio ≥ 10:1. researchgate.net |

| Robustness | Capacity to remain unaffected by small, deliberate method variations. | Results remain within accuracy and precision criteria. |

By rigorously applying these derivatization and validation principles, robust and reliable analytical methods can be developed for the specific and sensitive analysis of this compound.

Non Pharmacological Applications in Chemical Science

Coordination Chemistry and Metal Complexes

The core of coordination chemistry lies in the interaction between a central metal atom and surrounding molecules or ions, known as ligands. The molecular structure of 1-benzyl-5-phenylbarbituric acid, featuring multiple nitrogen and oxygen atoms, presents several potential coordination sites, making it an intriguing candidate for ligand design.

Ligand Design and Synthesis

The synthesis of 1-benzyl-5-phenylbarbituric acid serves as the foundational step for its use as a ligand. The process typically involves the condensation reaction of diethyl phenylmalonate with benzylurea. This method allows for the precise placement of the benzyl (B1604629) and phenyl groups, which are significant for tuning the electronic and steric properties of the resulting metal complexes. While the synthesis is well-established for its pharmaceutical precursors, current chemical research focuses on optimizing this synthesis for creating ligands with specific coordination properties. The deprotonation of the N-H or enolic C-OH groups of the barbiturate (B1230296) ring is the primary mechanism for enabling its function as a ligand to coordinate with metal ions.

Although extensive research has been conducted on the coordination abilities of simpler barbiturates like barbital (B3395916) and phenobarbital (B1680315), detailed studies on 1-benzyl-5-phenylbarbiturate as a ligand are still emerging. The presence of the benzyl group at the N1 position, compared to a hydrogen or a smaller alkyl group in other barbiturates, introduces significant steric bulk. This feature is a critical aspect of its ligand design, as it can influence the geometry and stability of the resulting metal complexes.

Characterization of Metal-Barbiturate Complexes

The formation of stable metal complexes with barbiturate derivatives has been documented, often involving coordination through the deprotonated nitrogen and/or oxygen atoms of the pyrimidine (B1678525) ring. For related barbiturates, techniques such as FT-IR, NMR spectroscopy, and single-crystal X-ray diffraction are employed to characterize these complexes. tandfonline.comresearchgate.net For instance, in studies involving other barbiturates, shifts in the C=O and N-H stretching frequencies in FT-IR spectra provide evidence of coordination. researchgate.net

Potential as Catalytic Components

Metal complexes are at the heart of catalysis, driving a vast array of chemical transformations. sigmaaldrich.comekb.eg The potential for metal-barbiturate complexes to act as catalysts is an area of active theoretical interest. tandfonline.comresearchgate.net A catalytically active metal center incorporated into a barbiturate-derived ligand could offer unique reactivity. The electronic properties of the ligand, influenced by its substituents, can modulate the catalytic activity of the metal.